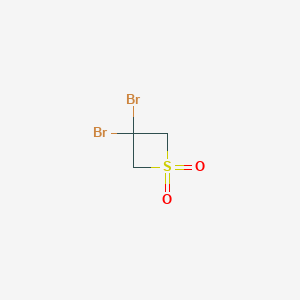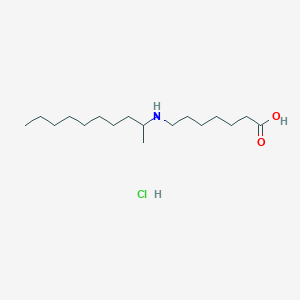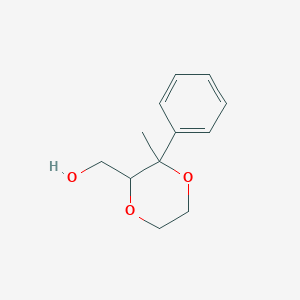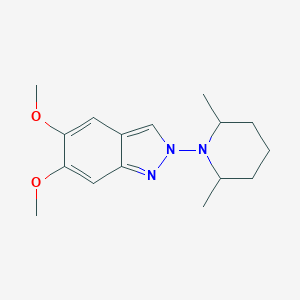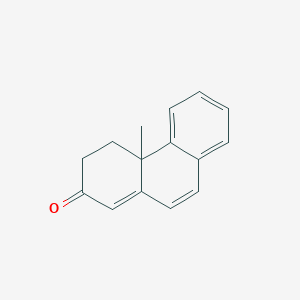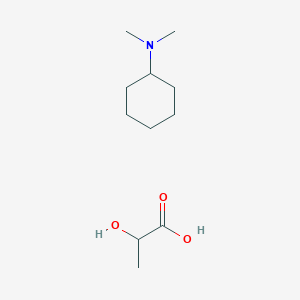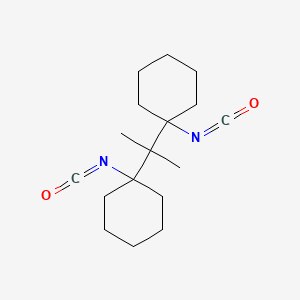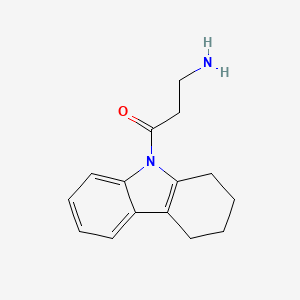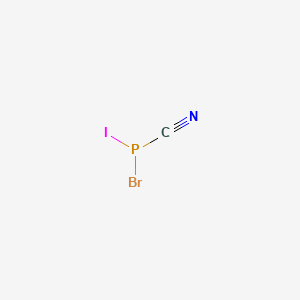
8-(Dodecyloxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Dodecyloxy)quinoline is an organic compound derived from quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a dodecyloxy group attached to the eighth position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Dodecyloxy)quinoline typically involves the alkylation of 8-hydroxyquinoline with dodecyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions: 8-(Dodecyloxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
8-(Dodecyloxy)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential antimicrobial and antifungal activities.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of 8-(Dodecyloxy)quinoline involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and antifungal effects. In medicinal applications, the compound’s interaction with molecular targets such as enzymes and receptors is studied to understand its therapeutic potential.
相似化合物的比较
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
8-Aminoquinoline: Used in the treatment of malaria due to its activity against the exo-erythrocytic stages of the parasite.
8-Methoxyquinoline: Studied for its potential anticancer properties.
Uniqueness: 8-(Dodecyloxy)quinoline is unique due to the presence of the dodecyloxy group, which imparts distinct lipophilic properties. This modification enhances its ability to interact with lipid membranes and increases its potential for use in electronic materials and therapeutic applications.
属性
CAS 编号 |
59351-72-3 |
|---|---|
分子式 |
C21H31NO |
分子量 |
313.5 g/mol |
IUPAC 名称 |
8-dodecoxyquinoline |
InChI |
InChI=1S/C21H31NO/c1-2-3-4-5-6-7-8-9-10-11-18-23-20-16-12-14-19-15-13-17-22-21(19)20/h12-17H,2-11,18H2,1H3 |
InChI 键 |
UAVKWKBUNBLDLZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOC1=CC=CC2=C1N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)


